molecular formula C10H10N2O2 B5522833 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione

1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No.: B5522833
M. Wt: 190.20 g/mol
InChI Key: VZPGOAHLWDOURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with a suitable reagent to form the pyrrolidinedione ring. One common method includes the use of a cyclization reaction where the carboxylic acid is converted into an intermediate, which then undergoes intramolecular cyclization to form the desired pyrrolidinedione structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(6-methyl-2-pyridinyl)-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a pyrrolidinedione.

    6-methyl-2-pyridinecarboxylic acid: The precursor in the synthesis of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione.

    1-(2-pyridinyl)-2,5-pyrrolidinedione: Lacks the methyl group on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidinedione moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(12)14/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPGOAHLWDOURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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